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Compound of Interest

3-(Dimethylamino)-5-
Compound Name:

fluorobenzaldehyde
CAS No.: 1289041-39-9
Cat. No.: B1474713

Get Quote

\ J

CAS Number: 1289041-39-9 Molecular Formula: C

H

FNO Molecular Weight: 167.18 g/mol Primary Application: Pharmaceutical Intermediate,
Fluorescent Probe Synthesis

Executive Summary

3-(Dimethylamino)-5-fluorobenzaldehyde is a specialized aromatic intermediate
characterized by a 1,3,5-substitution pattern. Its structural uniqueness lies in the interplay
between the electron-withdrawing aldehyde and fluorine groups against the strongly electron-
donating dimethylamino group. This "push-pull” electronic character makes it a critical building
block for synthesizing solvatochromic dyes, fluorescent sensors, and kinase inhibitors.[1]

This technical guide provides a rigorous spectroscopic framework for the identification and
quality control of this compound, distinguishing it from common synthetic impurities like 3,5-
difluorobenzaldehyde or the bis-aminated byproduct.[1]
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Physicochemical Profile

Property Value Notes
o Color deepens upon
Appearance Pale yellow to orange solid/oll o )
oxidation/exposure to light.
] ] ] Low-melting solid; often
Melting Point 60-65 °C (Predicted) ]
handled as a melt or oil.
Decomposes at high
Boiling Point ~280 °C (Predicted) temperatures; vacuum
distillation recommended.
N DMSO, Methanol, Chloroform, Poor solubility in water; soluble
Solubility ) )
DCM in organic solvents.[1]
) ) Protonation of the
pKa (Conjugate Acid) ~3.5

dimethylamino group.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is defined by the asymmetry introduced by the fluorine atom.[1] The 1,3,5-

substitution pattern prevents magnetic equivalence among the aromatic protons, resulting in
distinct coupling patterns (ngcontent-ng-c1989010908=""_nghost-ng-c2127666394=""

class="inline ng-star-inserted">

H NMR (400 MHz, CDCI

)

e ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

9.85 ppm (s, 1H, -CHO): The aldehyde proton appears as a singlet. A small long-range

coupling to fluorine (

Hz) may be observed at high resolution.
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e 6.90 —7.10 ppm (m, 3H, Ar-H): The aromatic region shows three distinct signals due to the
lack of symmetry:

o H2 (singlet-like/doublet): Located between the aldehyde and dimethylamino groups.

o H4 (doublet of doublets): Located between the dimethylamino and fluorine groups. Shows
strong coupling to F (

Hz).

o H6 (doublet of doublets): Located between the fluorine and aldehyde groups. Shows
coupling to F (

Hz).
e ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
3.05 ppm (s, 6H, -N(CH

)

): A strong singlet representing the six equivalent methyl protons.

C NMR (100 MHz, CDCI

)

The carbon spectrum is diagnostic due to Carbon-Fluorine (ngcontent-ng-c1989010908=""
_nghost-ng-c2127666394="" class="inline ng-star-inserted">

) coupling, which splits signals into doublets.

e ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
192.5 ppm (d,
Hz): Carbonyl carbon.

e 164.0 ppm (d,

Hz): C5 (directly attached to Fluorine). Large coupling constant is definitive.
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e 152.0 ppm (s/d): C3 (attached to Dimethylamino).
e 138.5 ppm (d,
Hz): C1 (attached to Aldehyde).

e 40.5 ppm (s): Dimethylamino methyl carbons.

F NMR (376 MHz, CDCI

)

e -110 to -115 ppm: Single sharp peak. The shift is characteristic of a meta-substituted
fluoroarene.

Mass Spectrometry (MS)

« lonization Mode: ESI+ (Electrospray lonization, Positive Mode)[1]
e Molecular lon [M+H]

:m/z 168.19

» Fragmentation Pattern:
o m/z 168

139: Loss of the formyl radical (-CHO) or CO loss (M-28).

o m/z 168

124: Loss of the dimethylamino fragment (less common in soft ionization).

Infrared Spectroscopy (FT-IR)

e 1690 cm

: Strong C=0 stretching vibration (Aldehyde).

e 1595 cm
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: Aromatic C=C ring stretch.

e 1350 cm

. C-N stretching (Aromatic amine).

e 1150 — 1200 cm
: C-F stretching (Strong band).

Experimental Protocols
Protocol A: Sample Preparation for NMR

Objective: Ensure complete dissolution and prevent concentration-dependent shifts.
e Weigh 10-15 mg of 3-(Dimethylamino)-5-fluorobenzaldehyde into a clean vial.
e Add 0.6 mL of deuterated chloroform (CDCI

) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

» Vortex for 30 seconds until the solution is clear yellow.

« Filter through a glass wool plug into the NMR tube if any particulate matter remains (crucial
for high-resolution splitting).

Protocol B: Impurity Profiling (HPLC)

Objective: Detect the bis-dimethylamino impurity (over-reaction).

e Column: C18 Reverse Phase (4.6 x 150 mm, 5 pm).[1]

» Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

e Detection: UV at 254 nm and 350 nm (The amino-aldehyde conjugation extends absorption).

e Logic: The starting material (3,5-difluorobenzaldehyde) will elute later (more non-polar). The
bis-substituted byproduct (3,5-bis(dimethylamino)benzaldehyde) will have a distinct
redshifted UV spectrum.
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Visualization of Characterization Workflow

Spectroscopic Validation

Crude Sample TLC Screening Flash Chromatography Check'i?};\‘rmiRsi G Checi'ggllr:mePeak LC-MS QC Release
(Synthesis Output) (Hexane:EtOAc 4:1) (Silica Gel) ; 9 . g Target: m/z 168.19 (>98% Purity)

Check: Integral ratio 1:6 (-112 ppm)

Click to download full resolution via product page

Caption: Analytical workflow for the isolation and validation of 3-(Dimethylamino)-5-
fluorobenzaldehyde.

Synthesis & Impurity Logic

Understanding the synthesis aids in identifying spectral impurities.

3,5-Difluorobenzaldehyde Dimethylamine (DMA)
(Starting Material) (Nucleophile)
DMA, Heat

Transition State
(Meisenheimer Complex)

3-(Dimethylamino)-5-fluorobenzaldehyde
(Target)

Excess DMA
(Trace)

3,5-Bis(dimethylamino)benzaldehyde
(Over-reaction Impurity)
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Click to download full resolution via product page
Caption: Reaction pathway showing the origin of the primary 'bis-amino’ impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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